1,3-Di-p-tolylcarbodiimide
CAS No.: 726-42-1
Cat. No.: VC21176482
Molecular Formula: C15H14N2
Molecular Weight: 222.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 726-42-1 |
---|---|
Molecular Formula | C15H14N2 |
Molecular Weight | 222.28 g/mol |
Standard InChI | InChI=1S/C15H14N2/c1-12-3-7-14(8-4-12)16-11-17-15-9-5-13(2)6-10-15/h3-10H,1-2H3 |
Standard InChI Key | BOSWPVRACYJBSJ-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)N=C=NC2=CC=C(C=C2)C |
Canonical SMILES | CC1=CC=C(C=C1)N=C=NC2=CC=C(C=C2)C |
Melting Point | 58.5 °C |
Introduction
Chemical Structure and Properties
1,3-Di-p-tolylcarbodiimide is characterized by its molecular formula C15H14N2 and a molecular weight of 222.29 g/mol . Also known as bis(4-methylphenyl)carbodiimide, this compound contains a central N=C=N functional group with 4-methylphenyl (p-tolyl) substituents attached to both nitrogen atoms . It typically appears as a white to pale yellow crystalline solid.
The physical and chemical properties of 1,3-Di-p-tolylcarbodiimide are summarized in the following table:
The compound is also known by several synonyms in scientific literature and commercial catalogues, including di-p-tolylcarbodiimide, N,N'-di-p-tolylcarbodiimide, bis(p-tolyl)carbodiimide, and 1,3-bis(p-tolyl)carbodiimide .
Applications in Organic Chemistry
1,3-Di-p-tolylcarbodiimide serves as a versatile reagent with applications spanning multiple fields within chemistry and biochemistry.
Peptide Synthesis
The most prominent application of 1,3-Di-p-tolylcarbodiimide is in peptide synthesis, where it functions as a coupling agent that promotes the formation of amide bonds between the carboxylic acid group of one amino acid and the amine group of another . This reaction is fundamental to building peptide backbones essential for complex protein structures.
The mechanism typically involves:
-
Activation of carboxylic acids to form O-acylisourea intermediates
-
Subsequent reaction with amines to yield amide products
-
Formation of stable peptide bonds under mild reaction conditions
This methodology is advantageous due to its efficiency and the relatively mild conditions required for reaction completion.
Pharmaceutical Development
In pharmaceutical research and development, 1,3-Di-p-tolylcarbodiimide plays a crucial role in drug formulation, particularly in creating stable intermediates for active pharmaceutical ingredients (APIs) . The compound has been applied in the development of:
-
Novel therapeutic agents through controlled molecular architecture
-
Antibody-Drug Conjugates (ADCs), where it facilitates conjugation by forming stable amide bonds between antibodies and drug molecules
-
Complex pharmaceutical compounds requiring precise structural control
These applications highlight the compound's importance in advancing drug discovery and development processes .
Polymer Chemistry
In polymer science, 1,3-Di-p-tolylcarbodiimide is utilized in the production of specialty polymers, where it helps improve material properties including strength and thermal stability . Its applications in this field include:
-
Facilitating cross-linking reactions between polymer chains
-
Contributing to enhanced structural integrity of materials
-
Enabling the synthesis of polymers with specific functional properties
These applications make the compound valuable in materials science and engineering contexts .
Analytical Chemistry
1,3-Di-p-tolylcarbodiimide finds application in various analytical techniques, including chromatography, where it improves separation and detection of compounds . Its reactivity with specific functional groups makes it useful for:
-
Chemical modification and derivatization strategies
-
Enhancement of analytical procedures
-
Improved detection sensitivity in various analytical methods
Bioconjugation
The compound is effective in linking biomolecules, facilitating the development of targeted therapies and diagnostic tools in biotechnology . Its ability to form stable bonds under mild conditions makes it particularly suitable for:
-
Conjugating sensitive biological molecules without compromising their functional integrity
-
Developing targeted delivery systems
-
Creating biocompatible materials for medical applications
Reaction Mechanisms
In typical coupling reactions, the mechanism involves:
-
The carbodiimide functional group (N=C=N) reacts with a carboxylic acid to form an O-acylisourea intermediate
-
This activated intermediate then reacts with an amine to form an amide bond
-
The reaction yields the desired amide product and a urea derivative as a byproduct
This method is particularly advantageous due to its efficiency and the mild reaction conditions required .
Current Research Applications
Recent research has expanded our understanding of 1,3-Di-p-tolylcarbodiimide's reactivity and potential applications.
Catalytic Reactions
A study published in ACS Omega (2021) investigated the use of 1,3-Di-p-tolylcarbodiimide in catalytic reactions with actinide complexes . The research demonstrated that:
-
Six different actinide complexes showed comparable activities (>99% conversion within 0.5 hours) in catalyzing the addition of methanol to 1,3-Di-p-tolylcarbodiimide
-
The reaction was slower with bulkier alcohols and carbodiimides
-
The catalytic system showed excellent performance with aryl-substituted carbodiimides
These findings have important implications for developing new synthetic methodologies using 1,3-Di-p-tolylcarbodiimide .
Metallacycle Chemistry
Research published in 2001 explored the mechanistic investigation of cycloreversion/cycloaddition reactions involving 1,3-Di-p-tolylcarbodiimide with metallacycle complexes . Key findings included:
-
Treatment of diazametallacycle complexes with 1,3-Di-p-tolylcarbodiimide resulted in color changes from reddish-orange to blue within several hours at 25°C
-
Kinetic analyses revealed complex mechanisms involving dissociative pathways
-
Reaction rates were influenced by the structure of both the metallacycle and the carbodiimide
This research provided valuable insights into the fundamental reactivity of 1,3-Di-p-tolylcarbodiimide in organometallic chemistry .
N-Heterocyclic Carbene Chemistry
A 2016 publication in Dalton Transactions examined the reactivity of palladium complexes towards carbodiimides, including 1,3-Di-p-tolylcarbodiimide . The study revealed:
-
Insertion of 1,3-Di-p-tolylcarbodiimide into O-Pd bonds rather than C-Pd bonds
-
Formation of specific coordination complexes with defined structural characteristics
-
Potential applications in developing new catalytic systems
This work expanded our understanding of 1,3-Di-p-tolylcarbodiimide's coordination chemistry and its potential applications in catalyst development .
Proper laboratory safety protocols should be followed when handling this compound, including:
-
Use of appropriate personal protective equipment
-
Adequate ventilation in the workspace
-
Proper disposal methods according to local regulations
-
Avoiding contact with incompatible materials
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume